2-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoropyrimidine
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Overview
Description
2-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoropyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety linked to a piperazine ring, further connected to a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoropyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluoropyrimidine Intermediate: The initial step involves the synthesis of 5-fluoropyrimidine through halogenation and subsequent substitution reactions.
Piperazine Derivatization: The fluoropyrimidine intermediate is then reacted with piperazine under controlled conditions to form the 5-fluoropyrimidin-2-ylpiperazine derivative.
Cyclization to Pyrazolo[1,5-a]pyrimidine: The final step involves the cyclization of the piperazine derivative with appropriate reagents to form the pyrazolo[1,5-a]pyrimidine core, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The fluorine atom in the fluoropyrimidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoropyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline
- 1-(2-Pyrimidyl)piperazine
- N-(4-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)phenyl)cyclobutanecarboxamide
Uniqueness
2-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoropyrimidine stands out due to its unique combination of fluoropyrimidine, piperazine, and pyrazolo[1,5-a]pyrimidine moieties. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
7-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN7/c1-11-8-15(24-14(20-11)7-12(2)21-24)22-3-5-23(6-4-22)16-18-9-13(17)10-19-16/h7-10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGIINLOEZTQRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NC=C(C=N4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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